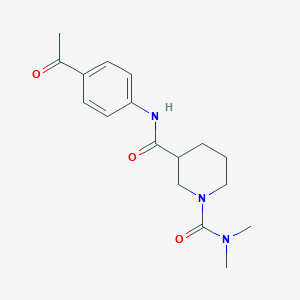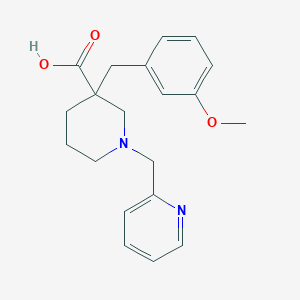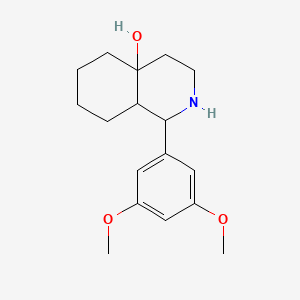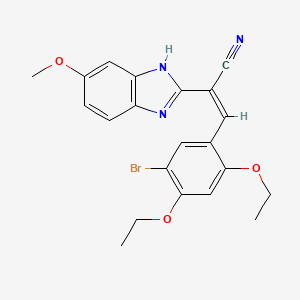
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 is not fully understood, but it is believed to act through modulation of ion channels and neurotransmitter receptors. Specifically, this compound 1 has been shown to modulate the activity of voltage-gated potassium channels and nicotinic acetylcholine receptors, which are important targets for drug development in various diseases.
Biochemical and physiological effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects, including modulation of ion channel activity, inhibition of cell proliferation, and neuroprotective effects. In vitro studies have shown that this compound 1 can inhibit the growth of cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1. One potential direction is the development of novel drug candidates based on the structure of this compound 1 for the treatment of various diseases. Another potential direction is the investigation of the role of this compound 1 in ion channel modulation and neurotransmitter receptor activity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound 1 and its potential applications in various scientific fields.
In conclusion, this compound 1 is a chemical this compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound 1 in various scientific fields.
Métodos De Síntesis
The synthesis of N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 involves the reaction of 4-acetylbenzaldehyde and N,N-dimethylpiperidin-3-amine in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then purified using column chromatography to obtain this compound 1 in high yield and purity.
Aplicaciones Científicas De Investigación
Compound 1 has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, N~3~-(4-acetylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide 1 has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound 1 has been studied for its potential use as a neuroprotective agent and as a tool for studying the role of certain neurotransmitters in the brain. In pharmacology, this compound 1 has been investigated for its potential use as a modulator of ion channels and as a tool for studying the effects of certain drugs on ion channel activity.
Propiedades
IUPAC Name |
3-N-(4-acetylphenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)13-6-8-15(9-7-13)18-16(22)14-5-4-10-20(11-14)17(23)19(2)3/h6-9,14H,4-5,10-11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDSORZSGMDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)imidazo[1,2-a]pyrimidine](/img/structure/B5495309.png)

![2-[(dimethylamino)methyl]-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5495318.png)
![4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5495319.png)
![2-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5495327.png)
![N-cyclopropyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5495335.png)
![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5495351.png)
![5-bromo-N-[4-chloro-2-(4-chlorobenzoyl)phenyl]-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B5495359.png)
![2-[(3,4-dimethyl-1-piperazinyl)carbonyl]-N-methyl-N-(2-phenylethyl)-2-indanamine](/img/structure/B5495366.png)

![2-methyl-5-phenyl-N-[3-(1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5495392.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)
